molecular formula C10H5BrO4 B13703778 5-bromo-2-oxo-2H-chromene-3-carboxylic acid

5-bromo-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13703778
M. Wt: 269.05 g/mol
InChI Key: YQWJEBREUGTJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable subject of study in various fields of science, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5-bromo-2-hydroxybenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the chromene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted chromene derivatives.

    Oxidation and Reduction Reactions: Formation of hydroxylated or reduced chromene derivatives.

    Esterification and Amidation: Formation of esters and amides of this compound.

Scientific Research Applications

5-bromo-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes such as pancreatic lipase.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of pancreatic lipase, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 8-bromo-2-oxo-2H-chromene-3-carboxylic acid
  • Coumarin-3-carboxylic acid

Uniqueness

5-bromo-2-oxo-2H-chromene-3-carboxylic acid is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. Compared to other brominated chromene derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C10H5BrO4

Molecular Weight

269.05 g/mol

IUPAC Name

5-bromo-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5BrO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13)

InChI Key

YQWJEBREUGTJPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.